molecular formula C6H6ClF3N2O B1381909 3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 1803587-02-1

3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B1381909
M. Wt: 214.57 g/mol
InChI Key: LHIXVYQOMGIIEV-UHFFFAOYSA-N
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Description

The compound “3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride” likely belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine” have been synthesized using nucleophilic addition of the Ruppert–Prakash reagent (TMSCF3) to the corresponding β-keto-benzyl-O-oximes .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring substituted with an amino group at the 3-position and a trifluoromethyl group at the 6-position .

Scientific Research Applications

Catalytic Hydrogenation and Synthesis of Mimetics

Tolmachova et al. (2011) explored the catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-ones for the synthesis of novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics (Tolmachova et al., 2011).

Regiochemistry in Amines Reaction

De Rosa et al. (2015) studied the effects of Bronsted acids and bases, and Lewis acid (Sn(2+)) on the regiochemistry of the reaction of amines with trifluoromethyl-β-diketones, revealing insights into the chemical behavior of related compounds (De Rosa et al., 2015).

Aminomethylation and Structural Analysis

Khrustaleva et al. (2014) conducted a study on the aminomethylation of similar compounds, leading to the formation of pyrido[1,2-a][1,3,5]triazine derivatives, and investigated their structural features through X-ray analysis (Khrustaleva et al., 2014).

Electrophilic Fluorination and Conversion to Pyridines

Pikun et al. (2020) researched the electrophilic fluorination of 1,2-dihydropyridines, including 3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride, to create new fluorinated dihydropyridines and their conversion to pyridines (Pikun et al., 2020).

One-Pot Synthesis and Application to Fused Nitrogen Heterocycles

Maiti et al. (2010) developed a one-pot synthesis process for 5,6-unsubstituted 1,4-dihydropyridines, demonstrating their application in creating structurally diverse fused nitrogen heterocycles (Maiti et al., 2010).

Safety And Hazards

While specific safety and hazard data for this compound are not available, it’s important to handle all chemical compounds with care. Always use appropriate personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

3-amino-6-(trifluoromethyl)-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O.ClH/c7-6(8,9)4-2-1-3(10)5(12)11-4;/h1-2H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIXVYQOMGIIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

CAS RN

1803587-02-1
Record name 3-amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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